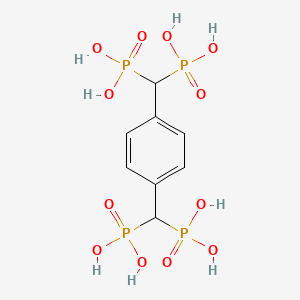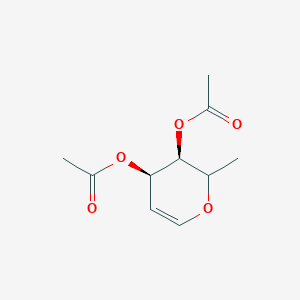
3,4-Di-O-acetyl-D-fucal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di-O-acetyl-D-fucal is a synthetic carbohydrate compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol It is a derivative of D-fucose, a deoxy sugar, and is characterized by the presence of acetyl groups at the 3 and 4 positions of the fucal structure
準備方法
The synthesis of 3,4-Di-O-acetyl-D-fucal typically involves the acetylation of D-fucal. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired positions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
3,4-Di-O-acetyl-D-fucal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, yielding D-fucal derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3,4-Di-O-acetyl-D-fucal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: This compound is used in the study of carbohydrate-protein interactions and the role of sugars in biological systems.
作用機序
The mechanism of action of 3,4-Di-O-acetyl-D-fucal involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups can influence the compound’s reactivity and binding affinity to these targets, thereby modulating its biological effects. The pathways involved may include glycosylation processes and other carbohydrate-related metabolic pathways .
類似化合物との比較
3,4-Di-O-acetyl-D-fucal can be compared with other similar compounds, such as:
3,4-Di-O-acetyl-L-fucal: An enantiomer of this compound, used in similar applications but with different stereochemistry.
N-Acetyl-D-fucosamine: A related compound with an acetyl group at the nitrogen position, commonly found in bacterial glycoconjugates.
The uniqueness of this compound lies in its specific acetylation pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H14O5 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
[(3S,4R)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6?,9-,10+/m1/s1 |
InChIキー |
NDEGMKQAZZBNBB-IEGJGFPOSA-N |
異性体SMILES |
CC1[C@@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(C=CO1)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


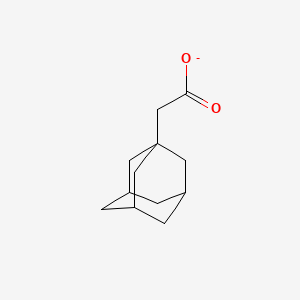
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14764177.png)
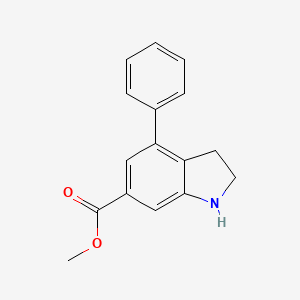
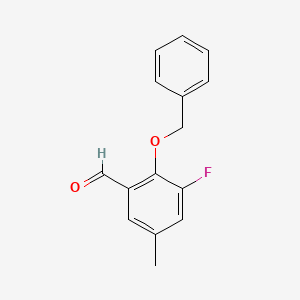
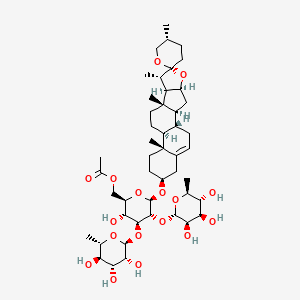
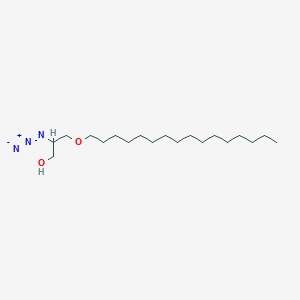
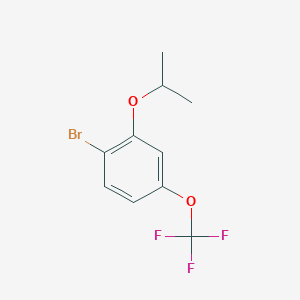
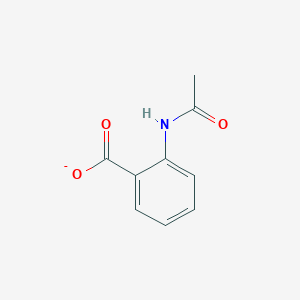
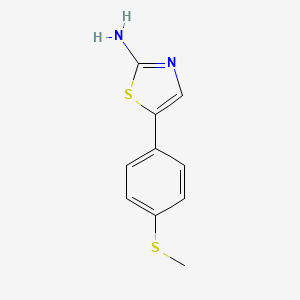
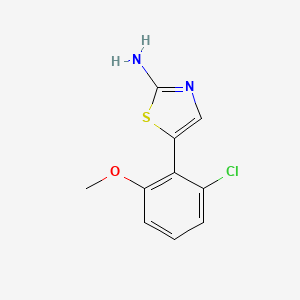
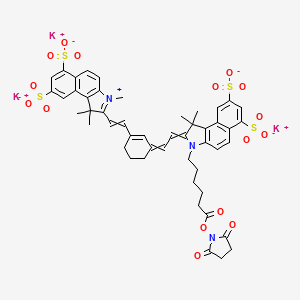
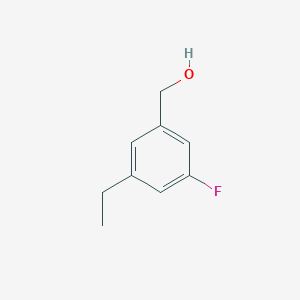
![4-[(3-Fluorophenyl)methoxy]benzoate](/img/structure/B14764243.png)
